Diallyl sebacate

Description

Historical Perspectives on Diallyl Ester Chemistry and Polymerization Science

The academic investigation of diallyl esters and their polymerization behavior dates back to the 1940s. google.com Early research often centered on diallyl phthalate (B1215562) (DAP), which became a benchmark for understanding this class of compounds. google.comgoogle.com Scientists like W. Simpson provided detailed early reports on the polymerization characteristics of DAP. google.com

A significant challenge that defined early research was the inherent difficulty in polymerizing allylic compounds via standard free-radical processes compared to vinyl monomers. google.com This was attributed to degradative chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, forming a resonance-stabilized allyl radical. google.com This less reactive radical is slow to reinitiate polymerization, thus limiting the formation of high molecular weight polymers. researchgate.net Consequently, the polymerization of diallyl monomers was characterized by slow rates and the formation of oligomers or low-molecular-weight polymers in the initial stages. researchgate.netresearchgate.net

Despite these challenges, the ability of diallyl esters to form highly crosslinked, thermoset materials upon curing garnered significant interest. researchgate.net Researchers such as Oiwa and Matsumoto extensively studied the polymerization of various diallyl compounds, developing kinetic models to describe the phenomena of cyclopolymerization, gelation, and copolymerization. google.com These foundational studies established that intramolecular cyclization is a critical reaction pathway that competes with intermolecular propagation and crosslinking, influencing the final network structure and properties. researchgate.net

Evolution of Research Trajectories for Multifunctional Monomers

The field of polymer science has progressively moved from the synthesis of simple linear polymers to the design of complex, high-performance materials with tailored properties. mdpi.comemerald.com A key driver of this evolution is the use of multifunctional monomers—molecules possessing two or more reactive functional groups. fiveable.mersc.org Diallyl sebacate (B1225510) is a quintessential example of a multifunctional monomer, containing two polymerizable allyl groups.

The trajectory of research into multifunctional monomers has been toward creating advanced polymer networks with enhanced mechanical, thermal, and chemical characteristics. fiveable.me By increasing the number of reactive sites per monomer, researchers can generate highly branched and crosslinked three-dimensional structures. fiveable.me This architectural complexity is directly linked to improved material properties such as rigidity, thermal stability, and solvent resistance. fiveable.me

Modern polymer synthesis focuses on the precise control of polymer architecture. mdpi.com The strategic selection of multifunctional monomers allows for the engineering of materials for specific and demanding applications, from high-performance coatings and adhesives to advanced composites. emerald.comfiveable.me The goal is to create materials where multiple functionalities are integrated into a single system, leading to synergistic performance benefits. mdpi.com Research now includes developing new catalytic systems and processes to rapidly advance the synthesis of these highly functional materials through precise molecular and surface engineering. mdpi.com

Significance of Long-Chain Diallyl Esters in Polymer Science and Materials Engineering

Diallyl sebacate is classified as a long-chain aliphatic diallyl ester, a feature that imparts distinct properties to its polymers compared to those derived from short-chain or aromatic diallyl esters like diallyl phthalate. acs.org The "long-chain" designation generally refers to monomers containing ten or more carbon atoms in their backbone. acs.org The sebacic acid moiety in this compound provides a flexible, ten-carbon aliphatic segment between the two reactive allyl groups.

This long, hydrophobic alkyl chain is significant for several reasons. It can increase the hydrophobicity and thermal stability of the resulting polymer. The flexibility of the aliphatic chain can also be exploited to create more elastomeric materials. For instance, this compound has been incorporated into polymers like poly(methyl methacrylate) (PMMA), where its polymerization upon irradiation increases the material's softening point and renders it insoluble through crosslinking. researchgate.net

The study of long-chain diallyl esters is crucial for bridging the property gap between traditional polycondensates and semicrystalline polyolefins. acs.org The polymerization kinetics of these esters are also a subject of academic interest. The length of the dicarboxylic acid chain influences the tendency for intramolecular cyclization during polymerization.

Table 2: Comparative Cyclization Data for Diallyl Esters of Aliphatic Dicarboxylic Acids

| Diallyl Ester | Cyclization Constant (Kc) at 60°C | Activation Energy (kcal/mol) |

| This compound | 1.2 | 22.2 |

| Diallyl Adipate (B1204190) | 2.5 | - |

Note: A higher cyclization constant (Kc) indicates a greater tendency for intramolecular ring formation during polymerization. The data shows that diallyl esters with shorter dicarboxylic acid chains tend to have higher Kc values.

The investigation into the polymerization of this compound, often as part of a broader study of diallyl esters, helps elucidate the fundamental principles of branched polymer formation and gelation. researchgate.net These studies contribute to the rational design of novel thermosetting resins, elastomers, and composite materials with tailored performance characteristics.

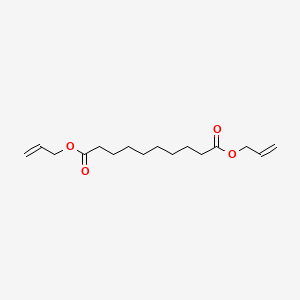

Structure

2D Structure

3D Structure

Properties

CAS No. |

3137-00-6 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

bis(prop-2-enyl) decanedioate |

InChI |

InChI=1S/C16H26O4/c1-3-13-19-15(17)11-9-7-5-6-8-10-12-16(18)20-14-4-2/h3-4H,1-2,5-14H2 |

InChI Key |

NUVBFTZPEYQYGI-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)CCCCCCCCC(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)CCCCCCCCC(=O)OCC=C |

Other CAS No. |

3137-00-6 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for Diallyl Sebacate

Esterification Pathways for Diallyl Sebacate (B1225510) Synthesis

The primary method for synthesizing diallyl sebacate is through the esterification of sebacic acid with allyl alcohol. This process can be achieved through several pathways, each with distinct advantages and conditions.

Acid-Catalyzed Esterification Processes

Conventional synthesis of this compound often employs acid catalysts to facilitate the esterification reaction between sebacic acid and allyl alcohol. atamanchemicals.com This method is a common laboratory and industrial approach for producing various esters. commonorganicchemistry.com Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typically used. The reaction is generally conducted under reflux conditions, and the continuous removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the this compound product.

The general reaction is as follows: HOOC-(CH₂)₈-COOH (Sebacic Acid) + 2 CH₂=CHCH₂OH (Allyl Alcohol) ⇌ CH₂=CHCH₂OOC-(CH₂)₈-COOCH₂CH=CH₂ (this compound) + 2 H₂O

One of the challenges in this process is that the esterification can be an equilibrium-limited reaction. chemistrysteps.com To achieve high conversion rates, an excess of one reactant, typically allyl alcohol, is used, and water is continuously removed from the reaction mixture. chemistrysteps.com However, even with optimization of reaction conditions such as temperature, time, and reactant ratios, the yield for the synthesis of this compound via this method can be moderate, with reports of approximately 60% yield. nih.gov

Enzymatic Synthesis Approaches

Enzymatic synthesis presents a greener alternative to traditional acid-catalyzed methods. smolecule.com Lipases, such as those from Candida antarctica (Novozym 435), are effective biocatalysts for the esterification of dicarboxylic acids like sebacic acid. researchgate.netresearchgate.net This approach offers several benefits, including high selectivity, milder reaction conditions, and reduced environmental impact due to the avoidance of harsh acids and solvents. researchgate.net

Studies on the enzymatic synthesis of other sebacate diesters, such as dioctyl sebacate, have demonstrated high conversions (close to 100%) and high diester percentages (>90%) in solvent-free systems. researchgate.net Key parameters influencing the efficiency of enzymatic synthesis include the choice of lipase, enzyme concentration, reaction temperature, and the molar ratio of reactants. researchgate.net For instance, the optimal conditions for dioctyl sebacate synthesis were found to be a temperature of 100°C, 5 wt.% of Novozym 435, and a sebacic acid to octanol (B41247) molar ratio of 1:5. researchgate.net The removal of water is also critical in enzymatic synthesis to drive the reaction towards product formation. researchgate.net While specific data for this compound is limited, the principles from related enzymatic esterifications are highly applicable.

Advanced Industrial Synthesis Protocols and Scalability Studies

For industrial-scale production, efficiency, cost-effectiveness, and product purity are paramount. Advanced synthesis protocols often focus on continuous-flow systems and solvent-free conditions to minimize environmental impact and reduce costs. While specific large-scale industrial protocols for this compound are not extensively detailed in the public domain, principles from the synthesis of similar esters, like dioctyl sebacate, can be inferred. google.com

One patented approach for a related plasticizer involves a multi-step process that includes esterification followed by neutralization, reduced-pressure distillation, adsorption, and press filtration to achieve a high-purity product. google.com In such processes, using an excess of the alcohol allows for the azeotropic removal of water, which shortens the reaction time and saves energy. google.com

Scalability studies are crucial for transitioning from laboratory to industrial production. These studies often reveal challenges not apparent at a smaller scale, such as maintaining consistent reaction conditions and achieving high yields. acs.org For example, scaling up a synthesis can sometimes lead to a decrease in yield if parameters are not carefully re-optimized. acs.org The development of scalable processes for compounds like this compound is essential for their commercial viability in applications such as polymer production. researchgate.net

Reaction Kinetics and Mechanistic Investigations of this compound Formation

Understanding the kinetics and mechanism of this compound formation is fundamental for process optimization and control.

Kinetic Modeling of Esterification Reactions

The esterification of carboxylic acids is often modeled as a second-order reaction. Kinetic studies of similar esterification reactions, such as acetic acid with ethanol, show that the reaction rate is influenced by temperature and the molar ratio of the reactants. For the synthesis of this compound, kinetic models would describe the rate of formation as a function of the concentrations of sebacic acid, allyl alcohol, and the catalyst.

A general rate law for an acid-catalyzed esterification can be expressed as: Rate = k [Sebacic Acid]^a [Allyl Alcohol]^b [Catalyst]^c

Where 'k' is the rate constant and 'a', 'b', and 'c' are the reaction orders with respect to each component. Determining these parameters experimentally allows for the development of a predictive kinetic model. scielo.brrsc.org Such models are invaluable for reactor design and for determining the optimal operating conditions to maximize yield and minimize reaction time. ptb.de

Influence of Catalysts and Reaction Parameters on Synthesis Efficiency

The efficiency of this compound synthesis is significantly impacted by the choice of catalyst and various reaction parameters.

Catalysts:

Acid Catalysts: Homogeneous acid catalysts like sulfuric acid increase the reaction rate but can also lead to side reactions and corrosion issues. frontiersin.org The concentration of the acid catalyst is a critical parameter; higher concentrations generally lead to faster rates but can also promote unwanted side reactions.

Enzymatic Catalysts: Lipases offer high selectivity under mild conditions. researchgate.net The catalytic activity is dependent on the specific enzyme and its immobilization. researchgate.net

Other Catalysts: Titanate esters have been used as catalysts in the synthesis of other sebacate esters, demonstrating the potential for alternative catalytic systems. google.com Organotin compounds have also been investigated to suppress color formation in acid-catalyzed esterifications. google.com

Reaction Parameters:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for enzymatic synthesis, there is an optimal temperature beyond which the enzyme may denature and lose activity. researchgate.netmdpi.com For acid-catalyzed reactions, excessively high temperatures can lead to degradation and side reactions. frontiersin.org

Molar Ratio of Reactants: An excess of allyl alcohol is typically used to shift the equilibrium towards the product side and maximize the conversion of the more valuable sebacic acid.

Water Removal: Continuous removal of water is essential to drive the reversible esterification reaction to completion. chemistrysteps.com This is often achieved using a Dean-Stark apparatus in laboratory settings or through azeotropic distillation in industrial processes. google.com

Reaction Time: The reaction time required to reach equilibrium or a desired conversion level is dependent on the other reaction parameters. Kinetic studies help in determining the optimal reaction time. researchgate.net

The following table summarizes the influence of various parameters on the synthesis of sebacate esters, providing insights applicable to this compound production.

| Parameter | Effect on Synthesis Efficiency | Notes |

| Catalyst Type | Strong acids increase rate but can cause side reactions. Enzymes are selective but may have lower thermal stability. | The choice depends on desired purity, cost, and environmental considerations. researchgate.netgoogle.comgoogle.com |

| Catalyst Conc. | Higher concentration generally increases the reaction rate up to a certain point. | Optimization is needed to balance rate and selectivity. |

| Temperature | Increases reaction rate, but high temperatures can lead to degradation or enzyme denaturation. | Optimal temperature depends on the catalytic system used. researchgate.net |

| Molar Ratio | Excess alcohol shifts equilibrium towards ester formation, increasing conversion. | A common strategy to maximize the yield of the ester. |

| Water Removal | Crucial for driving the reversible reaction to completion. | Techniques include azeotropic distillation or the use of molecular sieves. researchgate.net |

Purification Techniques for this compound Monomer in Research Settings

The isolation and purification of this compound monomer are critical steps following its synthesis to ensure high purity for subsequent polymerization or other applications. In a research context, the crude product from esterification typically contains unreacted starting materials, such as sebacic acid and allyl alcohol, acidic catalysts, and potential byproducts. ekb.eggoogle.com Various laboratory-scale techniques are employed to remove these impurities, primarily including distillation, extraction and washing, and chromatography.

Common Impurities in Crude this compound

The primary impurities that need to be removed from the crude this compound monomer mixture include:

Unreacted Starting Materials: Sebacic acid and excess allyl alcohol.

Catalysts: Acid catalysts like p-toluenesulfonic acid or sulfuric acid are often used in esterification and must be neutralized and removed. ekb.eg

Byproducts: Water formed during the esterification reaction and byproducts from potential side reactions.

Solvents: Organic solvents used during the synthesis or extraction steps.

Distillation

Vacuum distillation is a highly effective method for purifying this compound, taking advantage of its relatively high boiling point compared to most impurities like residual allyl alcohol. google.com By reducing the pressure, the boiling temperature of the monomer is lowered, preventing thermal degradation. sciencemadness.org

Research findings indicate that related diallyl esters can be significantly purified using this method. For instance, vacuum distillation of diallyl adipate (B1204190) at 0.5 kPa and 120–130°C increased its purity from 92% to 99%. this compound has a reported boiling point of 163°C at a pressure of 0.4 kPa (approximately 3 mmHg), making it a suitable candidate for purification by vacuum distillation. scribd.com The process involves heating the crude monomer under reduced pressure, allowing the more volatile components to evaporate first, followed by the distillation of the pure this compound.

Table 1: Distillation Parameters for Diallyl Esters

| Compound | Pressure (kPa) | Boiling Point (°C) | Purity Improvement |

| Diallyl Adipate | 0.5 | 120–130 | 92% to 99% |

| This compound scribd.com | 0.4 | 163 | - |

| Diallyl Phthalate (B1215562) scribd.com | 0.55 | 161 | - |

Washing and Extraction

A fundamental step in the work-up of crude this compound is washing the organic mixture with aqueous solutions to remove water-soluble impurities. This multi-step process often precedes final purification by distillation.

Neutralization: The crude product is first washed with a basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove any residual acidic catalyst.

Water Washing: Subsequent washing with water or a brine solution removes unreacted water-soluble starting materials and any salts formed during neutralization. ekb.eggoogle.com

Drying: The washed organic layer is then dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove dissolved water before the final purification step.

In some procedures, liquid-liquid extraction is employed. For example, solvents like acetonitrile (B52724) can be used to extract the plasticizer from a mixture, which is then purified further. chrom-china.com

Chromatography

For achieving very high purity, particularly in small-scale research settings, column chromatography is a valuable technique. sciencemadness.org While specific detailed studies on the column chromatography of this compound are not prevalent, methods used for similar compounds provide a strong basis for its purification.

Flash chromatography using a silica (B1680970) gel stationary phase is a common choice. nih.gov The separation is based on the differential adsorption of the components in the mixture to the silica gel. A solvent system, or eluent, is passed through the column to carry the components at different rates. For esters like this compound, a non-polar/polar solvent mixture is typically used.

A study on the purification of diglycidyl sebacate, a derivative of this compound, successfully used flash chromatography on silica gel with a 3:1 hexane:ethyl acetate (B1210297) eluent, achieving a 70% purified yield. nih.gov This suggests a similar system would be effective for this compound. The progress of the separation is monitored by techniques like Thin-Layer Chromatography (TLC).

Table 2: Chromatographic Purification Data for a Related Sebacate Derivative

| Compound | Technique | Stationary Phase | Eluent System |

| Diglycidyl Sebacate nih.gov | Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate (3:1) |

The purity of the final this compound monomer is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). chrom-china.commdpi.com

Homopolymerization and Network Formation of Diallyl Sebacate

Free Radical Polymerization Mechanisms

The homopolymerization of diallyl sebacate (B1225510) proceeds via a free-radical mechanism, a common method for polymerizing vinyl and allyl compounds. byjus.comfiveable.me This process is initiated by the decomposition of a radical initiator, which generates free radicals that then react with the allyl groups of the monomer to start the polymer chain. byjus.comlibretexts.org

The choice of initiator system significantly impacts the kinetics of diallyl sebacate polymerization. Initiators are compounds that generate free radicals upon thermal or photochemical decomposition, thereby initiating the polymerization process. libretexts.org Commonly used initiators for the polymerization of allyl esters include peroxides, such as benzoyl peroxide (BPO), and azo compounds. researchgate.netresearchgate.net

The concentration and type of initiator directly influence the rate of polymerization. vscht.cz For instance, in the free-radical polymerization of diallyl terephthalate (B1205515) (DAT), a structurally related monomer, initiators like dicyclohexyl peroxydicarbonate (CHPC) and benzoyl peroxide (BPO) have been studied across a range of temperatures. researchgate.net The rate of polymerization generally increases with higher initiator concentrations, as this leads to a greater number of initial radicals. vscht.cz However, the efficiency of these initiators can be affected by the reaction temperature and the solvent used. researchgate.netscielo.br

The kinetics of polymerization are also influenced by diffusion limitations, especially at higher conversions, a phenomenon known as the gel effect. rsc.org As the polymer network forms, the viscosity of the system increases, which can trap radicals and reduce the termination rate, leading to an acceleration of the polymerization rate. rsc.org

Table 1: Initiator Systems and Their Effects on Polymerization

| Initiator System | Temperature Range (°C) | Key Observations on Polymerization Kinetics |

| Benzoyl Peroxide (BPO) | 60 - 110 | Commonly used for diallyl esters; rate is dependent on concentration. researchgate.netresearchgate.net |

| Dicyclohexyl Peroxydicarbonate (CHPC) | 50 - 70 | Effective at lower temperatures compared to BPO. researchgate.net |

| Potassium Persulfate (KPS) | 70 | Water-soluble initiator, primarily used in emulsion polymerization. scielo.br |

| Tert-butyl hydroperoxide/Ascorbic acid (TBHP/AsAc) | 70 | Redox initiator system that can increase the rate of droplet nucleation in miniemulsion polymerization. scielo.br |

A significant characteristic of allyl polymerization is the occurrence of degradative chain transfer. researchgate.net This process involves the abstraction of a hydrogen atom from the allylic position of a monomer molecule by a growing polymer radical. researchgate.netchimia.ch This results in the formation of a stable, less reactive allyl radical, which is less likely to initiate a new polymer chain, thereby slowing down the polymerization rate and limiting the molecular weight of the resulting polymer. researchgate.nettaylorandfrancis.com

Initiator Systems and Their Influence on Polymerization Kinetics

Cyclopolymerization Behavior of this compound

This compound exhibits a strong tendency to undergo cyclopolymerization, an intramolecular reaction where a growing polymer chain containing a pendant double bond reacts with that double bond to form a cyclic structure within the polymer backbone. researchgate.netresearchgate.net This process is a key feature of the polymerization of diallyl esters and significantly affects the final network structure. researchgate.net

The efficiency of cyclization is quantified by the intramolecular cyclization constant (Kc), which is the ratio of the rate constant for intramolecular cyclization to the rate constant for intermolecular propagation. researchgate.net A higher Kc value indicates a greater tendency for cyclization.

Studies on a series of diallyl esters of aliphatic dicarboxylic acids have shown that the length of the chain separating the two allyl groups influences the cyclization constant. For this compound, the relatively long and flexible sebacoyl chain allows for the formation of stable cyclic structures. Research has indicated that this compound has a lower cyclization constant compared to diallyl esters with shorter chains like diallyl oxalate (B1200264), suggesting that the longer chain may lead to a lower probability of the reactive sites coming into proximity for cyclization.

Table 2: Cyclization Constants for Various Diallyl Esters

| Diallyl Ester | Cyclization Constant (Kc) at 60°C | Residual Unsaturation |

| Diallyl Oxalate | 3.6 | Low |

| Diallyl Malonate | 3.2 | Moderate |

| Diallyl Adipate (B1204190) | 2.5 | Moderate |

| This compound | 1.2 | High |

| Source: Adapted from kinetic studies on diallyl esters of aliphatic dicarboxylic acids. |

Factors influencing cyclization efficiency include monomer concentration, temperature, and the nature of the solvent. wikipedia.org Higher monomer concentrations tend to favor intermolecular propagation over intramolecular cyclization.

The formation of cyclic structures within the polymer network of this compound has been investigated using various analytical techniques. Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, can be used to monitor the disappearance of the allyl double bonds, providing insight into the extent of both polymerization and cyclization. researchgate.netgoogleapis.com

The presence of these cyclic structures significantly impacts the properties of the resulting polymer. It leads to a more compact and less flexible network structure compared to a purely cross-linked polymer. researchgate.net The formation of these intramolecular rings is a crucial aspect of the pre-gel stage of polymerization and influences the point at which the system transitions from a viscous liquid to a solid gel. researchgate.nettandfonline.comresearchgate.net Studies have shown that a significant number of cycles are formed even at the early stages of polymerization. researchgate.nettandfonline.com

Mathematical models and computer simulations have been employed to better understand the complex kinetics and structural evolution during the cyclopolymerization of diallyl monomers. nih.govscirp.orgnih.gov Monte Carlo simulations have been used to model the free-radical polymerization of tetrafunctional monomers like diallyl esters, taking into account both intramolecular cyclization and intermolecular cross-linking. researchgate.nettandfonline.com

These models help to predict the evolution of the polymer structure, including the distribution of cyclic structures and the onset of gelation. tandfonline.com Theoretical studies using density functional theory (DFT) have also been used to investigate the mechanisms of cyclization and competing reactions, such as hydrogen abstraction, providing insights into the relative activation barriers for different reaction pathways. nih.govresearchgate.net These computational approaches are valuable for understanding how monomer structure and reaction conditions influence the final polymer architecture. nih.govscirp.org

Characterization of Cyclic Structure Formation within Polymer Networks

Gelation Phenomena in this compound Polymerization

Gelation is a critical phenomenon in the polymerization of polyfunctional monomers like this compound, marking the transition from a liquid state (sol) to a solid-like gel. tripod.com This transition is characterized by the formation of a continuous, sample-spanning polymer network. tripod.com

The polymerization process of composite resins, which share mechanistic similarities with this compound, occurs in three primary phases: pre-gel, gel point, and post-gel. nih.gov During the pre-gel stage, the material is predominantly composed of linear polymer chains and can flow and undergo molecular rearrangement to compensate for shrinkage forces. nih.gov As polymerization advances, the viscosity of the resin increases, and it transitions from a flowable state to a viscous state, marking the establishment of the gel point. nih.gov In the subsequent post-gel phase, the material develops a high modulus of elasticity, loses its ability to flow, and is characterized by a predominance of cross-links in the polymer structure. nih.gov

The point of gelation is critical as it signifies the onset of insoluble polymer formation. In the polymerization of the structurally similar diallyl phthalate (B1215562), gel formation occurs at approximately 25% conversion. researchgate.net Before this point, the polymer exists as a linear or lightly branched unsaturated structure known as the β-polymer. researchgate.net The conversion level at which gelation begins can be influenced by reaction conditions such as temperature. researchgate.net For instance, in the bulk polymerization of diallyl phthalate initiated by benzoyl peroxide, the conversion before gelation increases from 25% at 80°C to 45% at 220°C. researchgate.net

The pre-gel stage is crucial for mitigating internal stresses that arise from volumetric shrinkage during polymerization. trivenidental.com In this phase, the reactive species can rearrange themselves without generating significant internal and interfacial stresses. trivenidental.com However, once the gel point is passed, the partially set resin can no longer deform plastically to accommodate shrinkage, leading to the generation of tensile stresses. trivenidental.com Techniques that prolong the pre-gel phase, such as using low-intensity light for initiation in photopolymerization, can allow for more viscous flow and better adaptation of the material. simonedeliperi.com

The kinetics of gelation can be complex, with factors such as monomer depletion, volume contraction, and initiator depletion influencing the critical conversion at the gel point. itu.edu.tr Theoretical models have been developed to describe the nucleation and growth of the gel molecule using kinetic differential rate equations. itu.edu.tr

The transition from a liquid sol to a solid gel involves a significant evolution of the polymer structure. Initially, the polymerization of diallyl monomers leads to the formation of linear or branched polymer chains. As the reaction proceeds, these chains become crosslinked, leading to the formation of a three-dimensional network.

The evolution of the network structure can be understood by considering the changes in molecular connectivity. At the gel point, a single, macroscopic molecule spans the entire system, coexisting with a soluble (sol) fraction. Beyond the gel point, the gel fraction grows at the expense of the sol fraction. In the case of diallyl phthalate polymerization, after the onset of gelation at about 25% conversion, the concentration of the soluble β-polymer decreases rapidly as the content of the crosslinked γ-polymer increases. researchgate.net

The process of gelation involves the growth of connected structures within the material, correlating molecular motion over increasingly larger distances. tripod.com As the gel point is approached, the internal size distribution of the polymer structures broadens, and the maximum correlation length diverges to an infinite size at the gel point. tripod.com This long-range connectivity is responsible for the dramatic changes in physical properties, particularly the rheological behavior, observed at gelation. tripod.com

Studies on analogous systems, such as the gelation of polyisocyanopeptide polymers, reveal that the formation of larger structures is linked to the formation of cross-links or bundles. uq.edu.au Molecular rearrangements within the gel structure can continue long after the initial gel setting, indicating a persistent evolution of the network's viscoelastic properties. uq.edu.au Similarly, in responsive hydrogels, the structural evolution during a volume phase transition has been shown to be a two-stage process, involving the formation of collapsed clusters at the periphery followed by a slower transformation into a more uniform globule. nih.gov This highlights the complex and dynamic nature of structural changes occurring during and after gelation.

Conversion at Gel Point and Pre-Gel Stage Analysis

Crosslinking Density and Network Architecture Development

The crosslinking density is a fundamental parameter that defines the architecture and properties of the polymer network formed from this compound. It refers to the number of effective crosslinks per unit volume of the polymer. The development of this network architecture is a direct consequence of the polymerization and crosslinking reactions.

The architecture of the polymer network, including the crosslinking density, has a profound impact on the material's mechanical properties. A higher crosslinking density generally leads to a stiffer material with a higher modulus. The relationship between the internal structure on a small scale and the macroscopic mechanical properties is a key area of study. mdpi.com A well-distributed network of crosslinking centers and a compact entanglement of polymer chains can enable the network to store more energy, resulting in enhanced mechanical properties. mdpi.com

Copolymerization Studies of Diallyl Sebacate

Reactivity Ratios in Diallyl Sebacate (B1225510) Copolymerization Systems

The reactivity of diallyl monomers in radical polymerization is significantly influenced by a competition between intermolecular propagation (leading to chain growth and branching) and intramolecular cyclization. While specific monomer reactivity ratios (r₁, r₂) for diallyl sebacate copolymerization with common vinyl monomers are not extensively reported in publicly available literature, kinetic studies on the homopolymerization of diallyl esters provide critical insights into their relative reactivity through the determination of the cyclization constant (K_c). The K_c value represents the ratio of the rate of intramolecular cyclization to the rate of bimolecular propagation.

A comparative study of diallyl esters of various aliphatic dicarboxylic acids reveals that the length of the aliphatic chain between the allyl groups plays a pivotal role in the tendency for cyclization. As the chain length increases, the likelihood of the pendant allyl radical on a growing chain encountering its partner double bond on the same monomer unit decreases, thus reducing the cyclization constant.

For this compound, the long C10 chain results in a significantly lower K_c value compared to diallyl esters with shorter chains, such as diallyl oxalate (B1200264) or diallyl malonate. This indicates that this compound has a lower propensity to form cyclic structures during polymerization. Consequently, it is more likely to engage in intermolecular crosslinking reactions, which is a key characteristic for its function as a network former. The high residual unsaturation observed in this compound polymers further supports its reduced tendency for cyclization compared to other diallyl esters.

Table 1: Comparative Kinetic Parameters for Diallyl Esters in Radical Polymerization at 60°C

| Compound | Dicarboxylic Acid Chain | Cyclization Constant (Kc, mol/L) | Residual Unsaturation |

| Diallyl Oxalate (DAO) | -(CO)₂- | 3.6 | Low |

| Diallyl Malonate (DAM) | -CH₂(CO)₂- | 3.2 | Moderate |

| Diallyl Adipate (B1204190) (DAA) | -(CH₂)₄(CO)₂- | 2.5 | Moderate |

| This compound (DAS) | -(CH₂)₈(CO)₂- | 1.2 | High |

This table is generated based on data from a kinetic study comparing diallyl esters of aliphatic dicarboxylic acids.

The low cyclization constant for DAS suggests that in copolymerization systems, its allyl groups are more available for reaction with other monomer radicals, promoting the formation of crosslinks between polymer chains rather than intramolecular loops.

Copolymerization with Vinyl Monomers

This compound can be copolymerized with a range of vinyl monomers to modify the properties of the resulting polymers. Its primary role in these systems is to introduce crosslinks, transforming linear or branched polymers into insoluble, thermoset networks.

This compound has been effectively used to crosslink poly(methyl methacrylate) (PMMA), a polymer that typically undergoes chain scission and degradation when exposed to ionizing radiation. researchgate.net When this compound is incorporated into PMMA, for instance as a plasticizer, subsequent exposure to radiation initiates the polymerization of the diallyl ester. researchgate.net

The process is believed to be initiated primarily by radicals formed on the PMMA chains by the radiation. These radicals act as junction points, grafting the polymerizing this compound chains to the PMMA backbone and creating a crosslinked network. researchgate.net This incorporation renders the normally soluble PMMA insoluble. Research has shown that the gel fraction (the insoluble portion of the polymer) in such systems significantly exceeds the initial weight fraction of the this compound, providing clear evidence that the PMMA chains have become chemically integrated into the crosslinked allyl network. researchgate.net However, the properties are dependent on the this compound concentration and the radiation dose; beyond an optimal dose, degradation of the PMMA segments can occur once the allyl monomer is depleted. researchgate.net

This compound is also utilized in copolymer systems with other esters, including vinyl esters and unsaturated polyesters, to create materials with tailored properties. google.comajchem-a.com In these applications, this compound functions as a reactive crosslinking comonomer. For instance, this compound can be mixed with unsaturated polyester (B1180765) resins, such as those formed from the esterification of diols (e.g., diethylene glycol) with a combination of saturated (e.g., sebacic acid) and unsaturated (e.g., fumaric acid) dicarboxylic acids. google.com

Upon curing, typically with a free-radical initiator like benzoyl peroxide and heat, the this compound copolymerizes with the unsaturated sites in the polyester backbone. google.com This process yields a crosslinked thermoset material. A notable example is a formulation combining 10 parts of this compound with 10 parts of an unsaturated polyester resin derived from diethylene glycol, fumaric acid, and sebacic acid. When cured by baking, this mixture forms a clear, flexible, and infusible film, demonstrating the effective integration of DAS into the polyester network to create a functional material. google.com

Integration with Methacrylate-Based Polymers (e.g., Poly(methyl methacrylate)) for Crosslinking

Development of Multifunctional Copolymers with this compound Units

The incorporation of this compound units into a polymer backbone is a strategy for developing multifunctional copolymers. The this compound monomer contributes at least two key functionalities: the crosslinking capability of its two allyl groups and the flexibility imparted by its long, linear aliphatic chain.

An example of this is the creation of complex thermoset resins. This compound can be copolymerized with multifunctional unsaturated alkyd resins to produce hard, clear castings or flexible sheets. google.com For example, a resin can be synthesized by esterifying a diol like diethylene glycol with two different diacids, one unsaturated (fumaric acid) and one saturated (sebacic acid), in a specific molar ratio (e.g., 4:1 fumaric to sebacic). This creates a polyester with controlled unsaturation. When this resin is mixed with this compound and a peroxide initiator, a copolymerization reaction occurs upon heating. google.com

The resulting material is a multifunctional copolymer network where the properties are determined by the combination of all components. The this compound provides crosslinking, while the flexible sebacic acid units within both the polyester and the this compound contribute to the flexibility of the final product. The rigid fumaric acid units contribute to the hardness and thermal stability of the thermoset material. By adjusting the ratios of these components, a spectrum of materials from hard castings to flexible films can be achieved. google.com

Influence of Copolymer Composition on Network Formation and Properties

The composition of a copolymer containing this compound has a profound influence on the process of network formation and the final properties of the crosslinked material. The concentration of this compound directly dictates the potential crosslink density of the network. studysmarter.co.uk

During the free-radical polymerization of a divinyl monomer like this compound, network formation is a complex process that often deviates from ideal theories due to the occurrence of intramolecular cyclization. researchgate.net However, as established by its low cyclization constant (K_c = 1.2 mol/L), this compound has a lower tendency to form ineffective intramolecular loops compared to diallyl esters with shorter spacers. This characteristic favors the formation of a more uniform and effective crosslinked network.

The concentration of this compound in the monomer feed directly affects the properties of the resulting network.

Low DAS Concentration : At lower concentrations, this compound acts as a crosslinker, connecting primary chains of the main comonomer (e.g., methyl methacrylate (B99206) or a vinyl ester). This leads to the formation of a gel and increases the molecular weight, stiffness, and thermal stability of the material. researchgate.netstudysmarter.co.uk

High DAS Concentration : As the concentration of this compound increases, the crosslink density becomes higher. This typically results in a material with increased hardness and solvent resistance. However, the long, flexible sebacate chain (-(CH₂)₈-) can simultaneously impart internal plasticization, potentially leading to a more flexible thermoset than one crosslinked with a shorter, more rigid divinyl monomer.

Table of Compound Names

| Abbreviation / Common Name | Chemical Name |

| This compound (DAS) | Di-2-propen-1-yl decanedioate |

| Poly(methyl methacrylate) (PMMA) | Poly(methyl 2-methylpropenoate) |

| Diallyl Oxalate (DAO) | Di-2-propen-1-yl ethanedioate |

| Diallyl Malonate (DAM) | Di-2-propen-1-yl propanedioate |

| Diallyl Adipate (DAA) | Di-2-propen-1-yl hexanedioate |

| Fumaric Acid | (2E)-But-2-enedioic acid |

| Sebacic Acid | Decanedioic acid |

| Diethylene Glycol | 2,2'-Oxydi(ethan-1-ol) |

| Benzoyl Peroxide | Dibenzoyl peroxide |

| Vinyl Acetate (B1210297) | Ethenyl acetate |

Advanced Polymer and Material Characterization of Diallyl Sebacate Derivatives

Spectroscopic Analysis of Polymer Structure and Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural analysis of organic molecules, including diallyl sebacate (B1225510) and its polymers. measurlabs.com Both ¹H and ¹³C NMR provide unambiguous data on the molecular framework, confirming the identity and connectivity of atoms. numberanalytics.comslideshare.net

In the ¹H NMR spectrum of the diallyl sebacate monomer, distinct signals corresponding to the different types of protons are observed. The vinyl protons of the allyl groups typically appear in the δ 5.0-6.0 ppm region, while the methylene (B1212753) protons adjacent to the oxygen atom (–O–CH₂–) are found further downfield compared to the methylene groups within the sebacate backbone (δ 1.3-2.4 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. numberanalytics.com The spectrum shows characteristic signals for the carbonyl carbon of the ester group, the sp² carbons of the allyl double bond, and the sp³ carbons of the methylene groups.

During the polymerization of this compound, a key structural feature that emerges is the formation of cyclic structures through an intramolecular cyclization step, which competes with linear chain propagation. This process is known as cyclopolymerization. NMR is a powerful technique for quantifying the degree of cyclization. The disappearance of the signals corresponding to the vinyl protons and the appearance of new signals for the saturated methylene groups in the newly formed rings provide direct evidence of polymerization and cyclization. amazonaws.com By carefully integrating the signals of the residual unsaturated allyl groups against those of the polymer backbone, the extent of reaction and the proportion of cyclized units can be determined. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and its Polymer Note: Exact chemical shifts (δ) can vary based on the solvent and spectrometer frequency.

| Assignment | Monomer (this compound) | Poly(this compound) |

| ¹H NMR | ||

| Sebacate CH₂ (internal) | ~1.31 ppm nih.gov | Broad signals ~1.3-1.7 ppm |

| Sebacate CH₂ (α to C=O) | ~2.35 ppm nih.gov | Broad signals ~2.3-2.5 ppm |

| Allyl CH₂ (–O–CH₂–) | ~4.5-4.6 ppm | Signals incorporated into polymer backbone |

| Allyl CH (–CH=CH₂) | ~5.8-6.0 ppm | Significantly reduced or absent |

| Allyl CH₂ (=CH₂) | ~5.2-5.4 ppm | Significantly reduced or absent |

| ¹³C NMR | ||

| Sebacate CH₂ (internal) | ~25-29 ppm | ~25-30 ppm |

| Sebacate CH₂ (α to C=O) | ~34 ppm | ~34 ppm |

| Allyl CH₂ (–O–CH₂–) | ~65 ppm | ~65-70 ppm (incorporated) |

| Allyl CH₂ (=CH₂) | ~118 ppm | Significantly reduced or absent |

| Allyl CH (–CH=) | ~132 ppm | Significantly reduced or absent |

| Ester Carbonyl (C=O) | ~173 ppm | ~172-174 ppm amazonaws.com |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule and to monitor the progress of a chemical reaction. piketech.com The FTIR spectrum of this compound exhibits characteristic absorption bands that serve as fingerprints for its key structural components. nih.gov

Key vibrational bands for this compound include:

C=O Stretching: A strong, sharp peak typically around 1740 cm⁻¹, characteristic of the ester functional group. nih.gov

C=C Stretching: A peak of variable intensity around 1645 cm⁻¹, indicating the presence of the allyl double bond.

C-O Stretching: Strong absorptions in the 1150-1250 cm⁻¹ region, corresponding to the C-O bonds of the ester linkage.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group are observed in the 910-990 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the sebacate and allyl methylene groups appear just below 3000 cm⁻¹ (e.g., 2850-2930 cm⁻¹). researchgate.net

FTIR is particularly valuable for real-time reaction monitoring of the polymerization of this compound. researchgate.netadhesivesmag.com By using an in-situ probe, such as an Attenuated Total Reflectance (ATR) accessory, spectra can be collected at regular intervals throughout the reaction. shimadzu.comspectroscopyonline.com The polymerization process can be tracked by observing the decrease in the intensity of the peaks associated with the allyl groups (e.g., C=C stretch at ~1645 cm⁻¹ and =C-H bend at ~910-990 cm⁻¹), as these unsaturated bonds are consumed to form the saturated polymer backbone. shimadzu.comyoutube.com This allows for the determination of reaction kinetics and endpoints without the need for sample removal. adhesivesmag.com

Table 2: Key FTIR Absorption Bands for this compound Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance in Analysis |

| ~2930, 2850 | C-H Stretch | Aliphatic (CH₂) | Confirms hydrocarbon backbone of sebacate. researchgate.net |

| ~1740 | C=O Stretch | Ester | Confirms ester linkage, remains constant during polymerization. nih.gov |

| ~1645 | C=C Stretch | Alkene (Allyl) | Monitors consumption of monomer during polymerization. shimadzu.com |

| ~1150-1250 | C-O Stretch | Ester | Confirms ester linkage. |

| ~990, 910 | =C-H Bend | Alkene (Allyl) | Provides a secondary signal to monitor monomer consumption. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which typically corresponds to electronic transitions within chromophores. sci-hub.se While simple, non-conjugated alkenes like the allyl groups in this compound are not strong UV absorbers, they do exhibit weak absorption at wavelengths below 200 nm. researchgate.net

The primary application of UV-Vis spectroscopy in this context is to monitor the disappearance of unsaturation during polymerization. mdpi.com By selecting a suitable wavelength in the far-UV region, the concentration of the remaining allyl groups can be tracked over time. The absorbance is proportional to the concentration of the chromophore (the C=C bond) in the sample. As the polymerization proceeds and the double bonds are consumed, the absorbance at the selected wavelength will decrease. This method can be used for quantitative analysis to determine reaction kinetics, similar to FTIR, provided a suitable solvent that is transparent in the far-UV region is used. researchgate.netyoutube.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its polymers, chromatographic methods are essential for assessing monomer purity, identifying degradation products, and quantifying residual monomer content.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is an ideal method for assessing the purity of volatile and semi-volatile compounds like the this compound monomer. nih.gov A sample is injected into the GC, where it is vaporized and separated into its individual components based on their boiling points and interactions with the column's stationary phase. medistri.swiss Each separated component then enters the mass spectrometer, which provides a mass spectrum—a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. medistri.swiss This allows for the detection and identification of impurities from the synthesis process, such as residual allyl alcohol or sebacic acid.

GC-MS is also a critical tool for studying the degradation of this compound-based polymers. morressier.com Techniques like Pyrolysis-GC-MS, where the polymer is heated to a high temperature in an inert atmosphere, break the material down into smaller, volatile fragments. These fragments are then separated and identified by GC-MS. The analysis of these degradation products provides insight into the polymer's thermal stability and decomposition pathways. researchgate.net For polyesters, common degradation products can include alcohols, aldehydes, and various hydrocarbon fragments resulting from bond scission. researchgate.net

Table 3: Potential Degradation Products of Poly(this compound) Identifiable by GC-MS

| Compound Type | Potential Degradation Product | Origin |

| Alcohols | Allyl alcohol | Scission at the ester linkage |

| Aldehydes | Acrolein, various aldehydes | Oxidation or rearrangement of allyl groups |

| Carboxylic Acids | Sebacic acid | Hydrolysis or scission of the ester linkage |

| Diallyl Compounds | Diallyl ether | Side reactions during degradation |

| Hydrocarbons | Propene, various small alkenes | Fragmentation of the allyl groups and polymer backbone |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally sensitive compounds. usm.my It is the method of choice for accurately determining the amount of unreacted, or residual, this compound monomer remaining in the final polymer product. researchgate.net The presence of residual monomer can significantly affect the final properties and performance of the polymer. usm.my

In a typical HPLC analysis, the polymer is dissolved in a suitable solvent, and any insoluble polymer is removed. The solution is then injected into the HPLC system. A high-pressure pump forces a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). nih.gov For this compound, a reverse-phase column (e.g., C18) is commonly used, where the stationary phase is nonpolar. nih.gov The separation occurs based on the analyte's affinity for the mobile and stationary phases. The this compound monomer, being more nonpolar than common mobile phases like acetonitrile (B52724)/water mixtures, will be retained on the column and elute at a characteristic time. nih.gov A UV detector, typically set between 205-230 nm to detect the ester or allyl groups, is used for quantification by comparing the peak area of the sample to that of known standards. nih.gov

Table 4: Typical HPLC Conditions for Residual Diallyl Monomer Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on polarity. nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient or Isocratic | Elutes the components from the column. researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention time. nih.gov |

| Detector | UV-Vis Detector (205-230 nm) | Detects and quantifies the monomer based on UV absorbance. |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. nih.gov |

| Injection Volume | 10-20 µL | Amount of sample introduced for analysis. |

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.netshimadzu.cz In this method, dissolved polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel beads. researchgate.netwikipedia.org Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. shimadzu.cz This separation allows for the determination of key molecular weight averages, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. researchgate.netwikipedia.org

The molecular weight characteristics of this compound-based polymers are crucial as they significantly influence the material's mechanical and physical properties. For instance, variations in molecular weight can affect tensile strength, viscosity, and cure time. researchgate.net By employing GPC, researchers can monitor the progress of polymerization reactions and ensure batch-to-batch consistency in polymer production. youtube.com

Table 1: Illustrative GPC Data for a this compound Copolymer

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight Average Molecular Weight (Mw) | 26,000 g/mol |

| Polydispersity Index (PDI) | 1.73 |

This table provides example data for a hypothetical this compound copolymer, illustrating the typical parameters obtained from GPC analysis.

Thermal Analysis of Polymer Networks and Composites

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase behavior of this compound-based polymer networks and composites.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. infinitiaresearch.com This technique is essential for determining the thermal stability of this compound polymers and their composites, identifying the temperatures at which decomposition and degradation occur. infinitiaresearch.comtorontech.com TGA can be performed in different modes, such as dynamic TGA, where the sample is heated at a constant rate, or isothermal TGA, where the temperature is held constant to study long-term stability. torontech.com

Table 2: TGA Decomposition Data for this compound-Based Materials

| Material | Onset Decomposition Temperature (Tonset) | Temperature at Maximum Decomposition Rate (Tmax) |

| Neat this compound Polymer | 350°C | 380°C |

| This compound/MWCNT Composite | 370°C | 400°C |

This table presents hypothetical TGA data, demonstrating the enhanced thermal stability of a this compound polymer when reinforced with multiwalled carbon nanotubes (MWCNTs).

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. torontech.comnih.gov DSC is widely used to characterize the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.depressbooks.pub

The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step change in the heat capacity in the DSC thermogram. hu-berlin.de For semi-crystalline polymers, DSC can also quantify the enthalpy of melting and crystallization, providing insights into the degree of crystallinity. pressbooks.pubresearchgate.net These thermal properties are fundamental to understanding the processing and end-use performance of this compound-based materials. torontech.com

Table 3: DSC Thermal Transition Data for a this compound Polymer

| Thermal Transition | Temperature |

| Glass Transition Temperature (Tg) | -30°C |

| Crystallization Temperature (Tc) | 25°C |

| Melting Temperature (Tm) | 80°C |

This table shows representative DSC data for a semi-crystalline this compound polymer, highlighting its key thermal transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Morphological and Surface Characterization

The morphology and surface features of this compound-based materials at the micro- and nanoscale are critical to their performance, especially in composite and aggregate systems.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the microstructure of materials at high resolution. researchgate.net SEM provides detailed topographical and compositional information by scanning a focused beam of electrons across the sample's surface. researchgate.netnih.gov It is particularly useful for examining the surface morphology and dispersion of fillers in this compound composites. researchgate.net

TEM, on the other hand, transmits electrons through an ultrathin specimen to generate an image, offering much higher resolution and the ability to observe the internal structure of materials, such as the arrangement of polymer chains and nanoparticles. researchgate.netnih.gov Both techniques are instrumental in correlating the microstructure of this compound derivatives with their macroscopic properties. qatm.com

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and molecules in suspension or solution. malvernpanalytical.comhoriba.com DLS works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. unchainedlabs.com Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly. unchainedlabs.com

This technique is particularly valuable for characterizing the size and stability of polymer aggregates or nanoparticle dispersions in a liquid medium. researchgate.netwyatt.com DLS can determine the hydrodynamic radius of the particles and provide a polydispersity index (PDI), which indicates the breadth of the size distribution. unchainedlabs.comresearchgate.net For this compound-based systems, DLS can be used to assess the quality of nanoparticle dispersions and monitor aggregation phenomena over time. malvernpanalytical.com

Table 4: DLS Data for this compound Polymer Aggregates in Solution

| Parameter | Value |

| Z-Average Hydrodynamic Diameter | 150 nm |

| Polydispersity Index (PDI) | 0.2 |

This table provides example DLS data for this compound polymer aggregates, indicating a relatively uniform size distribution.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. cnrs.fr For polymers derived from this compound, XPS provides critical insights into the surface chemistry, which governs properties such as wettability, adhesion, and biocompatibility. The technique involves irradiating the polymer surface with an X-ray beam, which causes the emission of core-level electrons. cnrs.frnottingham.ac.uk The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of each element and is sensitive to the local chemical environment, an effect known as the "chemical shift". cnrs.fr

In the analysis of a polymer synthesized from this compound, XPS survey spectra are first acquired to identify all the elements present on the surface, with the exception of Hydrogen and Helium. eag.com For a pure, uncontaminated poly(this compound), the primary elements detected would be Carbon (C) and Oxygen (O). High-resolution spectra of the C 1s and O 1s regions are then obtained to probe the specific chemical bonding states. eag.comcasaxps.com

The high-resolution C 1s spectrum of a this compound-based polymer would be deconvoluted to identify several key functional groups. Each group corresponds to a peak at a specific binding energy:

C-C/C-H bonds: These non-polar bonds from the aliphatic chains (both the sebacate and the cross-linked allyl groups) would appear at the lowest binding energy, typically around 284.8-285.0 eV. eag.com

C-O bonds: The carbon atoms single-bonded to oxygen in the ester linkage (-CH₂-O-C=O) would exhibit a chemical shift to a higher binding energy, generally in the range of 286-287 eV. eag.comresearchgate.net

O=C-O bonds: The carboxyl carbon of the ester group is bonded to two oxygen atoms, resulting in a significant shift to an even higher binding energy, typically around 288-289 eV. eag.comresearchgate.net

Similarly, the high-resolution O 1s spectrum can distinguish between the two types of oxygen atoms in the ester group: the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-C), which appear at slightly different binding energies. By quantifying the area under these component peaks, the relative concentration of each type of chemical bond on the surface can be determined, confirming the polymer structure and detecting surface modifications or degradation, such as oxidation. eag.comsurfacespectra.com

Table 1: Representative XPS C 1s Binding Energies for Poly(this compound) (Note: This table is illustrative, based on typical binding energies for organic polymers. Actual values may vary based on instrument calibration and specific polymer morphology.)

| Functional Group | Typical Binding Energy (eV) | Expected Contribution in this compound Polymer |

| C-C, C-H | ~285.0 | Aliphatic backbone from sebacic acid and cross-linked allyl groups |

| C-O | ~286.5 | Carbon atoms of the ester linkage |

| O=C-O | ~288.9 | Carbonyl carbon in the ester group |

| Shake-up Satellite (π→π*) | ~291.0 | May be present if any unreacted allyl (C=C) groups remain on the surface eag.com |

Dielectric Spectroscopy for Relaxation Dynamics of Derived Polymers

Dielectric Spectroscopy is a powerful technique for investigating the molecular dynamics and relaxation behavior of polymeric systems. ipme.ru It measures the complex dielectric permittivity (ε*) as a function of frequency and temperature. ipme.ru The real part (ε') relates to the material's ability to store electrical energy, while the imaginary part, or loss factor (ε''), represents the dissipation of energy. ipme.ruuminho.pt Peaks in the dielectric loss spectrum correspond to the characteristic frequencies of different molecular motions, providing insight into the relaxation dynamics of polymers derived from this compound. researchgate.net

For sebacate-based polyesters and copolyesters, dielectric spectroscopy typically reveals multiple relaxation processes corresponding to different types of molecular motion. ipme.ruresearchgate.netfrontiersin.org These relaxations are fundamental to understanding the material's mechanical and thermal properties.

α-Relaxation (Alpha-Relaxation): This process is associated with the glass transition and corresponds to large-scale, cooperative segmental motions of the polymer main chain. researchgate.netfrontiersin.org It is observed at temperatures above the glass transition temperature (Tg). The temperature dependence of the α-relaxation time often follows the Vogel-Fulcher-Tammann (VFT) equation, which describes the behavior of systems in the ultraviscous regime. frontiersin.org For new biodegradable copolymers based on poly(butylene sebacate), an α-relaxation was observed at approximately 250 K. ipme.ruresearchgate.net In studies of random copolymers of poly(trimethylene furanoate) and poly(trimethylene sebacate), the introduction of flexible sebacate units was found to slightly decrease the dynamic fragility, suggesting a more efficient chain packing in the amorphous phase. frontiersin.org

β-Relaxation (Beta-Relaxation): Occurring at lower temperatures or higher frequencies than the α-relaxation, the β-relaxation is a secondary process involving more localized, non-cooperative motions. frontiersin.org These can include rotations of side groups or localized movements of small segments of the main chain. For poly(butylene sebacate) copolymers, a β-relaxation was detected near 200 K. ipme.ruresearchgate.net In furanoate-sebacate copolymers, the β-relaxation was attributed to the local motions of the trimethylene sebacate component, which exhibited a lower activation energy compared to the furan-based component. frontiersin.org

The cross-linking of this compound monomers results in a thermoset network structure. The cross-link density significantly impacts relaxation dynamics; an increase in cross-linking restricts chain mobility, leading to an increase in the relaxation times for both α and β processes and a shift in the corresponding dielectric loss peaks to higher temperatures. researchgate.net By analyzing these relaxation dynamics, dielectric spectroscopy provides crucial information for tailoring the properties of this compound-derived polymers for specific applications.

Table 2: Dielectric Relaxation Processes in Sebacate-Based Copolymers

| Copolymer System | Relaxation Process | Observation Temperature (approx.) | Associated Molecular Motion | Source |

| Poly(butylene sebacate-co-butylene dilinoleate) | α-Relaxation | 250 K | Segmental motion (Glass Transition) | researchgate.net, ipme.ru |

| Poly(butylene sebacate-co-butylene dilinoleate) | β-Relaxation | 200 K | Localized chain motions | researchgate.net, ipme.ru |

| Poly(trimethylene furanoate-co-trimethylene sebacate) | α-Relaxation | Above Tg | Cooperative segmental motion of the main chain | frontiersin.org |

| Poly(trimethylene furanoate-co-trimethylene sebacate) | β-Relaxation | Below Tg | Local motions of trimethylene sebacate units | frontiersin.org |

Materials Science and Engineering Applications of Diallyl Sebacate Derived Polymers

Development of Thermosetting Resins and Elastomers

Thermosetting resins and elastomers are characterized by their crosslinked molecular structures, which provide high thermal stability, mechanical strength, and chemical resistance. lati.com Diallyl sebacate (B1225510) is utilized as a monomer or co-monomer in the synthesis of these materials, where its allyl groups participate in polymerization reactions to form a durable three-dimensional network. lookchem.com

The primary function of diallyl sebacate in polymer synthesis is to act as a crosslinking agent, forming strong covalent bonds between polymer chains. lookchem.com This process transforms linear or branched polymers into a rigid, insoluble, and infusible network, significantly enhancing the material's mechanical properties.

Research has demonstrated the effectiveness of diallyl esters in creating crosslinked networks. For instance, when this compound was incorporated into poly(methyl methacrylate) (PMMA) and subjected to ionizing radiation, the diallyl ester polymerized and crosslinked the PMMA, rendering it insoluble. researchgate.net This indicates the formation of a robust network structure. The extent of crosslinking, influenced by factors like the concentration of the diallyl ester and the radiation dose, directly impacts the final mechanical characteristics of the polymer. researchgate.net While this compound itself creates effective crosslinks, related diallyl esters like diallyl adipate (B1204190) (DAA) are noted for their ability to balance cyclization and propagation reactions, making them highly versatile for achieving controlled crosslinking. The long, flexible sebacate chain in this compound can impart a degree of toughness and flexibility to the otherwise rigid thermoset structure.

Sebacate esters are known to function as plasticizers, which can modify the dielectric properties of polymer systems. A study on polyvinyl chloride (PVC) plasticized with dioctyl sebacate (DOS) revealed that the introduction of the plasticizer led to a decrease in the dielectric loss tangent (tan δ). researchgate.net This effect was attributed to a more ordered and dense packing of the PVC macromolecules, resulting from intermolecular interactions between the polymer and the plasticizer. researchgate.net Specifically, a strong interaction was noted between the C-Cl group of the PVC and the C=O group of the sebacate ester. researchgate.net

While direct studies on this compound as a plasticizer for dielectric applications are limited, related diallyl compounds like diallyl phthalate (B1215562) (DAP) are known to produce resins with excellent electrical insulation properties, even in conditions of high temperature and humidity. nuomengchem.com Furthermore, diallyl esters in general have been shown to enhance the dielectric properties of materials like aromatic polyamide films. The combination of the sebacate backbone, which influences polymer chain packing, and the reactive allyl groups suggests that this compound can be used to tailor the dielectric performance of polymers for applications in electronic components and insulators.

Enhancement of Mechanical Performance through Controlled Crosslinking

Advanced Composite Materials and Coatings

This compound's ability to form durable, crosslinked networks makes it a candidate for use in high-performance composite materials and protective coatings. lookchem.com

Polymer composites combine a polymer matrix with a reinforcing material (like fibers or particles) to achieve properties superior to the individual components. This compound has been identified as a monomer for creating the polymer matrix in such composites. usitc.gov Its incorporation into a polymer matrix, such as in the previously mentioned PMMA, and subsequent crosslinking can be viewed as the creation of a composite material with enhanced properties. researchgate.net

The utility of the diallyl family of monomers is well-established in high-performance composites. Diallyl phthalate (DAP), for example, is used in demanding sectors like aviation and space due to its thermal stability and dimensional control. mdpi.com Research into self-healing composites has also utilized DAP resin within ceramic microcapsules, demonstrating its resilience and functionality in advanced material systems. mdpi.com Given these applications, this compound offers a pathway to creating flexible yet strong composite matrices, with the sebacate chain potentially improving impact resistance.

In coatings and adhesives, this compound is employed to improve durability and resistance to environmental factors. lookchem.com Its crosslinking ability creates a robust finish for coatings and enhances the cohesive strength of adhesives. lookchem.com

Several sebacate esters are used in these applications. Dibutyl sebacate (DBS), for example, is used to plasticize paint and varnish materials, providing coatings with high frost resistance. atamanchemicals.com In adhesive formulations, this compound has been specified as a suitable plasticizer in cyanoacrylate (super glue) compositions, where it enhances flexibility without significantly compromising bond strength. google.com Research on hot-melt adhesives based on poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has shown that adding dimethyl sebacate can increase the adhesive's strength. These findings underscore the role of sebacate esters, including this compound, in formulating high-performance coatings and adhesives with tailored properties such as improved flexibility, durability, and adhesion. lookchem.comspecialchem.comkinampark.com

Application in High-Performance Polymer Composites

Biomaterials Research and Biodegradable Polymer Platforms

The sebacic acid core of this compound is a key building block in the development of innovative biodegradable polymers for biomedical applications. Sebacic acid is a naturally occurring dicarboxylic acid, and its polymers are noted for their biocompatibility and biodegradability. sigmaaldrich.comnih.gov

A prominent example is Poly(glycerol sebacate) (PGS), a tough and biodegradable elastomer synthesized from glycerol (B35011) and sebacic acid. sigmaaldrich.comeur.nl PGS is extensively researched for soft tissue engineering because its mechanical properties can be precisely tuned to match those of native biological tissues, such as myocardium. sigmaaldrich.commdpi.comihmc.us The synthesis involves a polycondensation reaction to form a prepolymer, which is then cured to create a crosslinked, three-dimensional network. mdpi.com This crosslinking gives PGS its elastomeric properties, while the ester bonds in the backbone allow it to degrade via hydrolysis into its non-toxic, metabolizable monomers. sigmaaldrich.com

Researchers have developed a broad family of related polymers called poly(polyol sebacate)s (PPS) by reacting sebacic acid with various sugar alcohols (polyols) like xylitol (B92547) or sorbitol. nih.govresearchgate.net By changing the polyol monomer and the stoichiometric ratio of reactants, the material properties can be tailored over a wide range. nih.gov This allows for the creation of biomaterials that are either soft and flexible or rigid and strong, suitable for diverse applications from nerve grafts to load-bearing scaffolds. nih.govmonash.edu

The table below summarizes the mechanical properties of various poly(polyol sebacate) elastomers, demonstrating the versatility of the sebacate-based polymer platform.

Table 1: Mechanical Properties of Various Poly(polyol sebacate) (PPS) Elastomers

| Polymer Composition (Polyol:Sebacic Acid Molar Ratio) | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| Poly(sorbitol sebacate) (PSS) 1:1 | 0.37 ± 0.08 | 0.57 ± 0.15 | 192.24 ± 60.12 | nih.gov |

| Poly(xylitol sebacate) (PXS) 1:1 | 1.13 ± 0.15 | 0.45 ± 0.10 | 101.40 ± 22.30 | nih.gov |

| Poly(mannitol sebacate) (PMS) 1:2 | 14.0 ± 2.50 | 2.80 ± 0.40 | 50.40 ± 12.00 | nih.gov |

| Poly(mannitol sebacate) (PMtS) 1:4 | 378 ± 33.0 | 17.6 ± 1.30 | 10.90 ± 1.37 | nih.gov |

| Poly(glycerol sebacate) (PGS) (Standard Cure) | ~1.2 | >0.5 | >330 | ihmc.us |

These biodegradable platforms highlight the significant role of the sebacate chemical structure in creating advanced materials for the medical field.

Synthesis of Functionalizable Polyesters via Diglycidyl Sebacate (e.g., Poly(sebacoyl diglyceride))

A significant advancement in polyester (B1180765) synthesis involves the use of diglycidyl sebacate to create functionalizable polymers like poly(sebacoyl diglyceride) (PSeD). frontiersin.orgresearchgate.netnih.gov This method presents a notable alternative to the traditional polycondensation of glycerol and sebacic acid, which produces poly(glycerol sebacate) (PGS). nih.gov

The synthesis of PSeD is typically achieved through an epoxide ring-opening polymerization. researchgate.netnih.gov In this process, diglycidyl sebacate is reacted with sebacic acid. frontiersin.orggoogle.com This approach is advantageous as it yields a polymer with a more defined, mostly linear backbone structure and a higher number of free hydroxyl groups compared to PGS. researchgate.netnih.gov The presence of these pendant hydroxyl groups is crucial as it makes the polyester readily available for subsequent functionalization. frontiersin.orggoogle.comgoogleapis.com